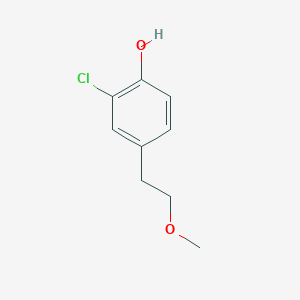

2-Chloro-4-(2-methoxyethyl)phenol

Description

Significance of Phenolic Structural Motifs in Advanced Organic Chemistry

Phenolic structural motifs are of paramount importance in advanced organic chemistry due to their versatile reactivity and widespread occurrence. The hydroxyl group of a phenol (B47542) influences the electron density of the aromatic ring, making it highly susceptible to electrophilic substitution reactions. google.comdphen1.com This reactivity allows for the introduction of a wide range of functional groups, enabling the synthesis of complex molecular architectures. researchgate.netoregonstate.edu Furthermore, the acidic nature of the phenolic proton facilitates a variety of reactions, including ether and ester formation. chemcess.comwikipedia.org Phenolic compounds are also well-known for their biological activities, which are often linked to their ability to act as antioxidants and to interact with biological macromolecules. jodrugs.com This has led to their extensive investigation in the development of new pharmaceuticals and agrochemicals. jodrugs.comtaylorandfrancis.com

Overview of Halogenated Phenol Derivatives in Scholarly Investigations

Among the vast class of substituted phenols, halogenated derivatives have garnered considerable attention in scholarly investigations. The introduction of halogen atoms onto the phenolic ring can significantly alter the compound's physical, chemical, and biological properties. mdpi.com For instance, chlorination of phenols can increase their acidity and modify their reactivity in substitution reactions. chemcess.commdpi.com Halogenated phenols serve as crucial intermediates in organic synthesis, providing a handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution. chemcess.com Their applications are diverse, ranging from their use as disinfectants and preservatives to their role as precursors for pharmaceuticals and complex polymers. taylorandfrancis.comacs.org Research in this area often focuses on developing selective and efficient methods for the synthesis of specific halogenated phenol isomers, as their properties can vary significantly depending on the position of the halogen. acs.orgicm.edu.plmdpi.com

Contextualizing 2-Chloro-4-(2-methoxyethyl)phenol within Academic Inquiry

The specific compound, this compound, represents a confluence of the structural features discussed above: a chlorinated phenol bearing an ether-containing alkyl substituent. While direct and extensive academic inquiry into this particular molecule is not widely documented, its structure suggests several avenues for focused research based on the established chemistry of its constituent parts.

Rationale for Focused Research on this Specific Phenolic Compound

The rationale for investigating this compound stems from the potential for synergistic or unique properties arising from its specific substitution pattern. The ortho-chloro substituent is known to influence the acidity of the phenolic hydroxyl group and direct further electrophilic substitutions. chemcess.com The para-methoxyethyl group, with its ether linkage, introduces a degree of flexibility and potential for hydrogen bonding, which could be of interest in the study of molecular recognition and the development of new materials. The synthesis of related compounds, such as 4-(2-methoxyethyl)phenol (B22458), is of interest as an intermediate in the production of pharmaceuticals, suggesting that its chlorinated analogue could also serve as a valuable precursor.

Scope and Objectives of Academic Investigation into its Properties and Transformations

The academic investigation of this compound would likely encompass several key areas. A primary objective would be the development of efficient and regioselective synthetic routes. This could involve the chlorination of 4-(2-methoxyethyl)phenol or the elaboration of a pre-chlorinated phenolic starting material. google.comicm.edu.pl

A thorough characterization of its physicochemical properties would be essential. This would include detailed spectroscopic analysis to understand the influence of the substituents on the electronic structure of the molecule.

Furthermore, the exploration of its chemical reactivity would be a central theme. Investigations would likely focus on reactions at the phenolic hydroxyl group, such as etherification and esterification, as well as electrophilic aromatic substitution reactions, to understand how the existing substituents direct the introduction of new functional groups. chemcess.com Nucleophilic substitution of the chlorine atom could also be explored as a pathway to further derivatization. chemcess.com The potential biological activity of the compound and its derivatives would also be a logical area of inquiry, given the known bioactivities of many phenolic and halogenated phenolic compounds. jodrugs.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.63 g/mol |

| CAS Number | 52076-13-8 |

| SMILES | COCCC1=CC(=C(C=C1)O)Cl |

Spectroscopic Data for a Related Compound: 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol

| Spectroscopy | Data |

| IR (CHCl₃ film, cm⁻¹) | 3502 (O-H); 3010 (Csp²-H Ar); 2985 (Csp³-H) |

| ¹H-NMR (300 MHz; CDCl₃) | δ= 10.56 (1H, s, OH); 7.11 (1H, dd, J= 8.7Hz, 2.7Hz); 6.94 (1H, d, J= 2.7Hz); 6.74 (1H, d, 8.7Hz); 3.65 (2H, s, Ar-CH₂); 2.81 (4H, m, -S-CH₂-); 2.71 (4H, m, -N-CH₂-) |

| ¹³C-NMR (75 MHz; CDCl₃) | δ= 156 (C); 128.56 (CH); 128.31 (CH); 123.61 (C); 122.11(C); 117.37 (CH); 61.63 (Ar-CH₂); 54.27 (-S-CH₂-); 27.73 (-N-CH₂-) |

| MS (FAB; m/z, %) | 244(100%); 215; 180; 154 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(2-methoxyethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXITKOCHGVOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC(=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 2 Methoxyethyl Phenol: Strategies and Developments

Historical Evolution of Synthetic Routes to Substituted Phenols

Early large-scale synthetic methods for the parent phenol (B47542), which laid the groundwork for producing substituted derivatives, include:

The Dow Process: This method involves the hydrolysis of chlorobenzene (B131634) with a strong base at high temperatures and pressures, followed by acidification to yield phenol. britannica.com

The Cumene (B47948) Process: A more modern and economically advantageous route, this process involves the acid-catalyzed alkylation of benzene (B151609) with propylene (B89431) to form cumene (isopropylbenzene). britannica.com Subsequent air oxidation yields cumene hydroperoxide, which undergoes an acid-catalyzed rearrangement to produce both phenol and acetone, two valuable industrial chemicals. britannica.com

These foundational processes highlighted the core challenges in phenol synthesis: harsh reaction conditions and the control of regioselectivity in substituted systems. The development of synthetic routes for complex phenols like 2-Chloro-4-(2-methoxyethyl)phenol has been driven by the need for milder conditions and precise control over the placement of multiple functional groups on the aromatic ring.

Classical Approaches to this compound Synthesis

The classical synthesis of this compound is not a single reaction but a multi-step process. It typically involves the initial synthesis of the precursor, 4-(2-methoxyethyl)phenol (B22458), followed by a regioselective chlorination step.

Electrophilic Aromatic Substitution Strategies for Chlorination

The final step in the synthesis is the introduction of a chlorine atom onto the 4-(2-methoxyethyl)phenol backbone. This is achieved through an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the benzene ring.

Directing Effects: The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. The 4-(2-methoxyethyl) group at the para position is a weakly activating alkyl-type substituent, which also directs incoming electrophiles to the ortho and para positions.

Regioselectivity: Since the para position is already occupied by the methoxyethyl side chain, the strong activating and directing effect of the hydroxyl group overwhelmingly favors the substitution of chlorine at the positions ortho to it (C2 and C6). This makes the selective synthesis of this compound highly feasible, although some formation of the 2,6-dichloro- byproduct may occur depending on the reaction conditions and the potency of the chlorinating agent.

Common chlorinating agents for phenols include sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS). The choice of reagent and solvent allows for control over the extent of chlorination.

Phenol Functionalization and Side-Chain Introduction Techniques

A key challenge is the introduction of the 2-methoxyethyl side chain at the para position of the phenol ring. One classical approach begins with phenol and builds the side chain through a sequence of reactions. A notable method involves a Friedel-Crafts acylation followed by subsequent transformations. ias.ac.in

A synthesis route starting from phenol includes the following steps:

Friedel-Crafts Acylation: Phenol is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-hydroxy-α-chloroacetophenone. ias.ac.in

Reduction: The resulting ketone is then subjected to reduction. A Wolff-Kishner or Clemmensen reduction would reduce the carbonyl group to a methylene (B1212753) group, forming 4-(2-chloroethyl)phenol.

Nucleophilic Substitution: The chlorine on the side chain is then displaced by a methoxide (B1231860) group (from sodium methoxide) to yield 4-(2-methoxyethyl)phenol.

This pathway exemplifies the classical functionalization strategy of building a desired side chain onto a basic phenolic structure.

Multi-Step Linear Synthesis Pathways from Precursors

Several detailed multi-step pathways have been developed and patented, often starting from more advanced precursors than phenol itself. These routes are designed for efficiency and high yield of the key intermediate, 4-(2-methoxyethyl)phenol.

Route 1: From 4-Hydroxyacetophenone A widely documented method starts with 4-hydroxyacetophenone. googleapis.comgoogle.com The process involves the selective modification of the acetyl side chain before a final reduction.

α-Bromination: 4-hydroxyacetophenone is brominated on the alpha-carbon of the acetyl group using reagents like copper(II) bromide (CuBr₂) or elemental bromine. google.com This yields α-bromo-4-hydroxyacetophenone.

Methoxide Exchange: The bromo-intermediate undergoes a nucleophilic substitution with a methoxide source (e.g., sodium methoxide in methanol) to replace the bromine atom, forming α-methoxy-4-hydroxyacetophenone. googleapis.comgoogle.com

Catalytic Hydrogenation: The final step is a single-step reduction of the ketone carbonyl group to a methylene group using catalytic hydrogenation (e.g., with a Palladium on carbon catalyst) under hydrogen pressure. This directly produces 4-(2-methoxyethyl)phenol. google.com

| Precursor | Key Reagents | Intermediate | Final Reduction Catalyst | Yield | Reference |

| 4-Hydroxyacetophenone | 1. CuBr₂ 2. NaOH/Methanol | α-Methoxy-4-hydroxyacetophenone | Pd/C, H₂ (300 psig) | High (not specified) | google.com |

Route 2: From 4-Hydroxyphenylglyoxal Dimethyl Acetal Another approach utilizes the catalytic reduction of a glyoxal (B1671930) derivative. prepchem.com This method allows for the formation of the methoxyethyl side chain under reductive conditions. The precursor, 4-hydroxyphenylglyoxal dimethyl acetal, is reduced using a palladium on carbon (Pd/C) catalyst with hydrogen gas. The reaction conditions, such as pressure and temperature, influence the final yield.

| Catalyst | H₂ Pressure (psig) | Temperature (°C) | Yield of 4-(2-methoxyethyl)phenol | Reference |

| 10% Pd/C (dry) | 50 | 25 | 47% | prepchem.com |

| 10% Pd/C (moist) | 300 | 50 | 59% |

Route 3: From Halophenols via Grignard Reagents A more versatile but complex route starts with para-halophenols like p-chlorophenol or p-bromophenol. google.com

Protection: The phenolic hydroxyl group is first protected with a suitable group (e.g., methyl, benzyl, or tert-butyl) to prevent it from interfering with the subsequent Grignard reaction.

Grignard Formation: The protected p-halophenol is reacted with magnesium metal in an ether solvent to form a Grignard reagent.

Reaction with Ethylene (B1197577) Oxide: The Grignard reagent reacts with ethylene oxide to open the ring and form the C-C bond, yielding a protected 4-hydroxyphenylethanol derivative.

Etherification & Deprotection: The newly formed alcohol is etherified to a methyl ether, and the original protecting group on the phenol is removed to give the final product, 4-(2-methoxyethyl)phenol. google.com

Modern and Advanced Synthetic Techniques

While classical methods are robust, modern organic synthesis has focused on developing more efficient, selective, and milder reactions, primarily through the use of transition-metal catalysts.

Transition-Metal-Catalyzed Coupling Reactions for Phenol Derivatization

Transition-metal catalysis has revolutionized the formation of C-O and C-H bonds, offering new ways to construct and functionalize phenols. beilstein-journals.orgnih.govbeilstein-journals.org

Palladium-Catalyzed Hydroxylation: The direct synthesis of phenols from aryl halides has been achieved using palladium-catalyzed C-O coupling reactions. beilstein-journals.org Buchwald and co-workers developed a system using a palladium catalyst and a specialized phosphine (B1218219) ligand to couple aryl halides with potassium hydroxide (B78521), providing a direct route to substituted phenols under relatively mild conditions. organic-chemistry.org This method could theoretically be applied to synthesize 4-(2-methoxyethyl)phenol from 1-halo-4-(2-methoxyethyl)benzene.

Copper-Catalyzed Hydroxylation: Copper-based catalysts, reminiscent of the classical Ullmann condensation, have also been refined for the synthesis of phenols from aryl halides. beilstein-journals.orgorganic-chemistry.org These methods often tolerate a broader range of functional groups.

Directed C-H Functionalization: Perhaps the most advanced strategy involves the direct functionalization of C-H bonds. beilstein-journals.orgoregonstate.edu For phenol derivatives, directing groups can be used to achieve regioselective C-H activation and subsequent functionalization. For instance, Pd-catalyzed methods have been developed for the meta-C-H chlorination of phenols using a transient directing group strategy. nih.gov While this specific example provides meta products, the principle of C-H activation represents a powerful tool for introducing substituents without the need for pre-functionalized starting materials, streamlining synthetic sequences. oregonstate.edu

| Synthetic Strategy | Description | Example Application | Reference |

| Classical Electrophilic Substitution | Uses a strong electrophile (e.g., Cl⁺ source) to substitute a C-H bond. Regioselectivity is governed by existing substituents. | Chlorination of 4-(2-methoxyethyl)phenol at the ortho-position. | General Principle |

| Modern Pd-Catalyzed C-H Activation | A transition metal catalyst activates a specific C-H bond, often guided by a directing group, allowing for functionalization at a normally unreactive site. | meta-Chlorination of phenol derivatives using a palladium catalyst and a norbornene mediator. | nih.gov |

| Modern Pd/Cu-Catalyzed C-O Coupling | Forms the phenol C-O bond by coupling an aryl halide with a hydroxide source. | Synthesis of a phenol from an aryl bromide using a Pd catalyst and a phosphine ligand. | beilstein-journals.orgorganic-chemistry.org |

Table of Mentioned Compounds

| Common Name | IUPAC Name |

| This compound | This compound |

| Phenol | Phenol |

| Metoprolol | 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

| Chlorobenzene | Chlorobenzene |

| Cumene | Isopropylbenzene |

| Cumene hydroperoxide | 2-Phenylpropan-2-yl hydroperoxide |

| Acetone | Propan-2-one |

| 4-(2-methoxyethyl)phenol | 4-(2-methoxyethyl)phenol |

| Sulfuryl chloride | Sulfuryl dichloride |

| N-Chlorosuccinimide | 1-Chloropyrrolidine-2,5-dione |

| Chloroacetyl chloride | 2-Chloroacetyl chloride |

| Aluminum chloride | Aluminum trichloride |

| 4-Hydroxy-α-chloroacetophenone | 2-Chloro-1-(4-hydroxyphenyl)ethan-1-one |

| 4-(2-Chloroethyl)phenol | 4-(2-Chloroethyl)phenol |

| Sodium methoxide | Sodium methoxide |

| 4-Hydroxyacetophenone | 1-(4-Hydroxyphenyl)ethan-1-one |

| Copper(II) bromide | Copper(II) bromide |

| α-Bromo-4-hydroxyacetophenone | 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one |

| α-Methoxy-4-hydroxyacetophenone | 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one |

| Palladium on carbon (Pd/C) | Palladium on carbon |

| 4-Hydroxyphenylglyoxal dimethyl acetal | 1-(4-Hydroxyphenyl)-2,2-dimethoxyethan-1-one |

| p-Chlorophenol | 4-Chlorophenol |

| p-Bromophenol | 4-Bromophenol |

| Ethylene oxide | Oxirane |

| 4-Hydroxyphenylethanol | 2-(4-Hydroxyphenyl)ethan-1-ol |

Green Chemistry Principles in the Synthesis of Phenolic Compoundsacs.orgcopernicus.org

The integration of green chemistry principles into the synthesis of phenolic compounds is a critical step towards developing more sustainable and environmentally benign chemical processes. nih.gov This approach prioritizes the reduction of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient reactions. researchgate.net

Solvent-Free Methodologiescopernicus.org

Solvent-free, or solid-state, reactions represent a significant advancement in green organic synthesis by eliminating the need for volatile and often toxic organic solvents. dergipark.org.tr This not only reduces environmental pollution but can also lead to improved reaction rates, higher yields, and simpler purification procedures. researchgate.netdergipark.org.tr One notable example is the synthesis of thermosetting phenolic resins through a solvent-free reactive extrusion process, which occurs at high temperatures with short reaction times. rsc.org Another approach involves the use of microwave irradiation in a solventless environment to facilitate reactions like the Suzuki cross-coupling for creating biaryl compounds. dergipark.org.tr For the synthesis of complex phenols, strategies such as the C–H aminomethylation of free phenol derivatives have been achieved under solvent-free conditions using nano-copper catalysts. nih.gov

| Technique | Description | Advantages | Reference |

| Reactive Extrusion | Synthesis is performed without solvent at temperatures between 150 and 170 °C. | Green, solvent-free, versatile, short reaction time. | rsc.org |

| Microwave-Assisted Solid-State Reaction | Reactions are carried out in the absence of a solvent with microwave energy. | Safe, simple, quick, reduced use of auxiliary substances. | dergipark.org.tr |

| Nano-catalysis | A nano-copper catalyst is used for ortho-selective C–H aminomethylation under solvent-free conditions. | Highly efficient, catalyst can be reused. | nih.gov |

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to various reactions for synthesizing phenolic compounds. For instance, the alkylation of hindered phenols and the acylation of a wide range of phenols and alcohols can be efficiently carried out under microwave irradiation, often without the need for catalysts or extensive purification. acs.orgkoreascience.kr Furthermore, a novel microwave-assisted method has been developed for producing phenols from aryl halides using only aqueous lithium hydroxide, eliminating the need for organic solvents and catalysts. nih.gov Microwave irradiation also facilitates the aminoalkylation of phenols, leading to high yields of the desired products in a matter of minutes. thieme-connect.com

| Reaction Type | Key Features | Yields | Reference |

| Phenol Synthesis from Aryl Halides | Uses 30% LiOH, heated at 130°C for 20 min. | High | nih.gov |

| Alkylation of Hindered Phenols | Uses KOH in DMSO with various alkylating agents at 100°C. | High | koreascience.kr |

| Acylation of Phenols | Uses neat acetic anhydride, catalyst- and base-free. | Excellent (often >90%) | acs.org |

| Aminoalkylation of Phenols | Reacts phenols with β-aminocarbonates in acetonitrile. | High (>90%) | thieme-connect.com |

Photochemical Approaches to Phenol Formation

Photochemical reactions offer a unique pathway for the formation and functionalization of phenols by utilizing light as a clean reagent. These reactions can often be conducted under mild conditions and can lead to unique selectivities. Research has shown that the photochemical reaction of phenol, specifically hydrogen detachment after photoexcitation, is significantly faster at the air-water interface than in bulk water. nih.govacs.org This finding has implications for understanding reaction mechanisms in heterogeneous environments. nih.gov Photochemical methods have also been exploited to generate reactive species from phenolate (B1203915) anions, which can then be used to create functionalized phenols, such as ortho-alkylated products, through reactions with various electrophiles. rsc.org

Chemo- and Regioselective Synthesis of Complex Phenols

The synthesis of complex, highly substituted phenols requires precise control over the chemo- and regioselectivity of the reactions. Directing group strategies are often employed, where a functional group on the phenol, or the free phenolic hydroxyl group itself, guides the reaction to a specific position on the aromatic ring. nih.gov

Recent advances have focused on the C-H functionalization of unprotected phenols, which is an atom-economical approach. nih.gov For example, gold-catalyzed C-H bond functionalization of free phenols with haloalkynes can achieve high para-selectivity. nih.gov Conversely, Brønsted acid-catalyzed aminomethylation of free phenols with N,O-acetals shows high ortho-selectivity. nih.gov Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of complex phenols from aryl halides under mild conditions, using a rationally designed hydroxide surrogate to tolerate sensitive functional groups. nih.govchemistryviews.org

| Method | Selectivity | Catalyst/Reagent | Key Feature | Reference |

| C-H Functionalization | para-selective | Gold catalyst | Reaction with haloalkynes at room temperature. | nih.gov |

| C-H Functionalization | ortho-selective | Brønsted acid (CF3COOH) | Aminomethylation with N,O-acetals under mild conditions. | nih.gov |

| Cross-Coupling | N/A | Palladium catalyst with benzaldehyde (B42025) oxime | Hydroxylation of aryl halides under mild conditions. | nih.govchemistryviews.org |

| Oxidative Coupling | ortho-ortho, ortho-para, or para-para | Aerobic catalysts (e.g., chromium salen) | Selective homo- and cross-coupling of different phenols. | researchgate.net |

Mechanistic Investigations of Formation Pathways

Understanding the mechanisms of phenol formation is crucial for optimizing existing synthetic routes and developing new ones. Phenols can be prepared through various pathways, including nucleophilic aromatic substitution, hydrolysis of diazonium salts, and the industrial cumene process. chemistrysteps.com The reactivity of the phenol ring itself is dominated by electrophilic aromatic substitution, where the hydroxyl group acts as a strong activating, ortho-, para-director. patsnap.comlibretexts.org

Elucidation of Reaction Mechanismsthieme-connect.comresearchgate.net

Detailed mechanistic studies provide deep insights into the transition states and intermediates of a reaction. For instance, the mechanism of nucleophilic aromatic substitution on aryl halides activated by electron-withdrawing groups proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

In the context of catalytic phenol formation, such as the direct hydroxylation of benzene, dual mechanisms have been proposed. researchgate.net DFT calculations and experimental studies suggest that these reactions can proceed via either an electrophilic aromatic substitution pathway or a rebound mechanism involving hydrogen abstraction. researchgate.net Similarly, investigations into the Dow Phenol process, which converts benzoic acid to phenol, suggest the reaction is best described as an electrophilic aromatic substitution on the benzoate (B1203000) substrate. researchgate.net The oxidation of substituted phenols has also been studied, with mechanistic insights pointing towards a hydrogen atom abstraction process by metal-superoxo complexes. acs.org

Kinetic Studies and Reaction Rate Analysis

The chlorination of phenolic compounds in aqueous solutions is generally found to follow second-order kinetics; it is first-order with respect to the phenolic compound and first-order with respect to the active chlorine species (e.g., hypochlorous acid, HOCl). acs.orgnih.gov The reaction rate is highly dependent on the pH of the medium, often showing a maximum rate in the neutral to slightly alkaline range (pH 7-9). gfredlee.com

The rate constants for the reaction between HOCl and various substituted phenols have been determined. For the reaction with the undissociated phenol molecule (ArOH), second-order rate constants are relatively low. However, the reaction with the more nucleophilic phenolate anion (ArO⁻) is significantly faster, with rate constants that can be several orders of magnitude higher. acs.orgnih.govresearchgate.net The electron-donating nature of the hydroxyl and the (2-methoxyethyl) substituents on the precursor, 4-(2-methoxyethyl)phenol, would increase the electron density of the aromatic ring, thus activating it for electrophilic attack and likely leading to a relatively fast reaction rate compared to unsubstituted phenol.

The reaction proceeds via a stepwise substitution, initially forming mono-chlorinated phenols. gfredlee.com Controlling the reaction conditions, particularly the molar ratio of the chlorinating agent and the reaction time, is crucial to favor the formation of the desired 2-chloro isomer and prevent further chlorination to di- or tri-chlorinated products. nih.gov

Optimization Strategies for Synthetic Yields and Purity

Process Parameter Optimization for Large-Scale Research Preparation

Optimizing the synthesis of this compound for large-scale research preparation involves a two-fold approach: maximizing the yield of the 4-(2-methoxyethyl)phenol intermediate and then ensuring high selectivity in the subsequent chlorination step.

For the synthesis of the precursor, patent literature provides detailed experimental parameters that can be optimized. google.com The final reduction step is particularly critical. Key parameters for optimization include:

Catalyst Loading: The amount of Pd/C catalyst relative to the starting material (alpha-methoxy-4-hydroxyacetophenone) influences reaction time and efficiency.

Hydrogen Pressure: The reaction is run under pressure, with typical ranges from 50 to 300 psig. Higher pressures can increase the reaction rate but require specialized equipment.

Temperature: The reduction can be performed at temperatures ranging from 25°C to 85°C. Temperature affects the reaction rate and can influence the formation of byproducts, such as over-reduction of the aromatic ring. google.com

Solvent: Acetic acid is noted as a particularly effective solvent for this reduction. google.com

The table below, derived from patent examples for the synthesis of the precursor, illustrates how varying these parameters affects the product yield and the formation of byproducts. google.com

| Parameter | Value | Result |

| Temperature | 80°C | High yield of 4-(2'-methoxyethyl)phenol with some 4-(2'-methoxyethyl)cyclohexanol byproduct. |

| Pressure | 300 psig | Effective for driving the reaction to completion within a few hours. |

| Catalyst | 10% Pd/C | Standard catalyst for this type of hydrogenation. |

| Solvent | Acetic Acid | Preferred solvent for achieving good yields. |

This interactive table is based on data for the synthesis of the precursor, 4-(2'-methoxyethyl)phenol, as described in patent literature. google.com

For the subsequent chlorination step, the primary optimization goal is to achieve high regioselectivity for the mono-chlorinated product. This involves:

Molar Ratio of Chlorinating Agent: Using a slight excess over one equivalent of the chlorinating agent (e.g., sulfuryl chloride) is typical to ensure full conversion of the starting material, but a large excess must be avoided to minimize the formation of 2,6-dichloro-4-(2-methoxyethyl)phenol.

Temperature Control: Electrophilic aromatic substitutions are often exothermic. Maintaining a low to moderate temperature (e.g., 0-50°C) allows for better control over the reaction rate and helps prevent side reactions.

Catalyst: While the activated phenol ring may react without a catalyst, a mild Lewis acid could be used to enhance the reaction rate if necessary, although this may also decrease selectivity.

Advanced Separation and Purification Techniques for Research Materials

A multi-step synthesis requires robust purification methods to ensure the purity of intermediates and the final product. For the synthesis of this compound, a combination of classical and advanced techniques would be employed.

Following the synthesis of the alpha-bromo-4-hydroxyacetophenone intermediate, purification can be achieved by filtration and subsequent recrystallization from a suitable solvent like toluene (B28343) to yield a solid product of high purity. google.com The 4-(2-methoxyethyl)phenol precursor, being an oil or low-melting solid, is often purified by vacuum distillation. orsanco.org

For the final product, this compound, purification is critical to remove unreacted starting material, the 2,6-dichloro byproduct, and other potential isomers.

Fractional Distillation: Given the likely difference in boiling points between the mono- and di-chlorinated species, fractional distillation under reduced pressure is a viable method for separation on a larger scale.

Chromatography: For research-grade material requiring very high purity, preparative column chromatography using silica (B1680970) gel would be the method of choice.

Complexation: Specialized techniques for separating closely-boiling chlorinated phenols involve preferential complexation with metal halide salts, which can form a complex with one isomer, allowing it to be separated from the mixture. google.com

To confirm the purity of the final compound, advanced analytical techniques are essential.

Gas Chromatography (GC): GC is a standard method for assessing the purity of volatile phenolic compounds. It can effectively separate isomers and quantify impurities. researchgate.net For improved analysis, phenols can be derivatized (e.g., acetylation or silylation) to make them more volatile and less prone to peak tailing. researchgate.netnemi.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of mass spectrometry, allowing for the definitive identification of the main product and any minor impurities based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

Reactivity and Derivatization of 2 Chloro 4 2 Methoxyethyl Phenol

Aromatic Ring Reactivity Studies

The reactivity of the benzene (B151609) ring in 2-Chloro-4-(2-methoxyethyl)phenol is dictated by the electronic properties of its substituents. The hydroxyl (-OH) group is a powerful activating group and is ortho-, para-directing. The chloro (-Cl) group is deactivating yet also ortho-, para-directing. The 4-(2-methoxyethyl) group is generally considered to be weakly activating and ortho-, para-directing.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The directing effects of the existing substituents determine the position of the incoming electrophile. In this compound, the hydroxyl group is the most influential activating group, strongly directing incoming electrophiles to the positions ortho and para to it.

The positions ortho to the hydroxyl group are C6 and the chlorinated C2. The para position is occupied by the methoxyethyl group. The C6 position is the most likely site for electrophilic attack due to the strong directing effect of the hydroxyl group and less steric hindrance compared to the positions adjacent to the other bulkier groups.

| Position | Activating/Deactivating Group(s) | Predicted Reactivity |

| C3 | Chloro (ortho), Methoxyethyl (meta) | Low |

| C5 | Methoxyethyl (ortho), Chloro (meta) | Moderate |

| C6 | Hydroxyl (ortho) | High |

Nucleophilic Aromatic Substitution (SNAr) at the Halogenated Position

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro substituent). libretexts.orglibretexts.org The mechanism involves the attack of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.orglibretexts.org

In this compound, the chloro group is not activated by strongly electron-withdrawing groups like a nitro group. The hydroxyl and methoxyethyl groups are electron-donating, which disfavors the formation of the negatively charged intermediate required for SNAr. Therefore, direct nucleophilic substitution of the chlorine atom is generally difficult under standard SNAr conditions. More forcing conditions, such as high temperatures and pressures, or the use of specific catalysts might be required. youtube.com

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of reactions on the aromatic ring is a consequence of the combined electronic and steric effects of the substituents.

Hydroxyl Group (-OH): As a strong activating group, it increases the electron density of the ring, particularly at the ortho and para positions, through resonance.

Chloro Group (-Cl): This group is deactivating due to its inductive electron-withdrawing effect but directs ortho and para due to its ability to donate a lone pair of electrons through resonance.

4-(2-methoxyethyl) Group: This alkyl group with an ether linkage is weakly activating and directs incoming groups to the ortho and para positions.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, allowing for the synthesis of a variety of related compounds.

Etherification and Esterification Reactions

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with electrophiles.

Etherification: In the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, this compound can be converted to its corresponding phenoxide. This phenoxide can then undergo a Williamson ether synthesis by reacting with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether.

Esterification: Phenols can be esterified by reacting with acylating agents like acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction yields the corresponding phenyl ester.

| Reaction | Reagents | Product Type |

| Etherification | Alkyl halide, Base | Aryl ether |

| Esterification | Acid chloride/anhydride, Base | Aryl ester |

Oxidation Reactions of Phenols

Phenols are susceptible to oxidation, and the products formed depend on the oxidizing agent and reaction conditions. The presence of the electron-donating hydroxyl group makes the aromatic ring electron-rich and thus prone to oxidation. Oxidation of phenols can lead to the formation of quinones or polymeric materials. For a substituted phenol (B47542) like this compound, oxidation could potentially lead to a corresponding benzoquinone, although the reaction may be complex and lead to a mixture of products.

Transformations of the Methoxyethyl Side Chain

The methoxyethyl side chain of this compound offers opportunities for various chemical modifications.

The ether linkage within the methoxyethyl group can be a target for cleavage or modification, although this is often a challenging transformation requiring specific reagents and conditions. One potential approach involves the use of strong acids or Lewis acids to cleave the ether bond, which would yield a 2-(4-chloro-2-hydroxyphenyl)ethanol derivative. This transformation, however, is not commonly reported in the readily available literature for this specific substrate and would need to be considered in the context of potential side reactions involving the other functional groups.

The alkyl chain of the methoxyethyl group is amenable to various functional group interconversions. For instance, oxidation of the terminal methyl group is a theoretical possibility, although it would require selective reagents to avoid oxidation of the phenol ring. More commonly, the entire side chain can be modified. For example, a method for producing 4-(2'-methoxyethyl)phenol involves the single-step reduction of α-methoxy-4-hydroxyacetophenone. google.com This suggests that the reverse reaction, the oxidation of the ethyl group to a ketone, could be a potential transformation for this compound under specific oxidative conditions. Such functional group interconversions allow for the introduction of new reactive handles on the side chain, expanding the possibilities for further derivatization. vanderbilt.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations due to the presence of the aryl chloride. wikipedia.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst and a base. wikipedia.org

Aryl chlorides are generally less reactive than the corresponding bromides and iodides in palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This lower reactivity is attributed to the stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more challenging. acs.org However, significant advancements in catalyst design, particularly the development of electron-rich and sterically hindered phosphine (B1218219) ligands, have enabled the efficient coupling of aryl chlorides. nih.govacs.org For instance, the use of specialized ligands can facilitate the activation of the C-Cl bond, allowing for successful Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netorganic-chemistry.orglibretexts.org The reactivity can also be influenced by the electronic nature of the substituents on the aryl chloride; electron-withdrawing groups can enhance reactivity, while electron-donating groups may have the opposite effect. acs.org

The following table summarizes common palladium-catalyzed cross-coupling reactions applicable to aryl chlorides:

| Reaction | Coupling Partner | Product | Key Features |

| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid) | Biaryl | Tolerant of a wide range of functional groups. yonedalabs.comlibretexts.org |

| Heck | Alkene | Substituted alkene | Forms a new carbon-carbon double bond. organic-chemistry.orgwikipedia.org |

| Sonogashira | Terminal alkyne | Arylalkyne | Often requires a copper co-catalyst. libretexts.orgwikipedia.org |

The success of palladium-catalyzed functionalization of phenols and their derivatives is highly dependent on the design of the supporting ligands. nih.govgeneseo.edu Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction. nih.gov For the cross-coupling of aryl chlorides like this compound, ligands that are both electron-rich and sterically bulky are often employed. acs.org The electron-rich nature of the ligand increases the electron density on the palladium center, facilitating the oxidative addition of the aryl chloride. acs.org The steric bulk of the ligand promotes the reductive elimination step, which releases the final product and regenerates the active catalyst. acs.org

Recent research has explored a variety of ligand scaffolds for the functionalization of arenes, including those containing phenol moieties. nih.govacs.org For example, bidentate S,O-ligands have shown high efficiency in the C-H olefination of arenes, demonstrating superior activity and site-selectivity compared to traditional pyridine-based ligands. acs.org The development of such novel ligand systems is critical for expanding the scope and utility of palladium-catalyzed reactions in the synthesis of complex molecules derived from phenols. nih.gov

Formation of Novel Derivatives and Analogs for Academic Exploration

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of novel derivatives and analogs for academic research. By strategically employing the reactions discussed above, a wide array of new compounds can be generated. For instance, Suzuki-Miyaura coupling can be used to introduce various aryl or heteroaryl groups at the 2-position, leading to a library of biphenyl (B1667301) derivatives. Heck and Sonogashira couplings can be utilized to append unsaturated moieties, further diversifying the molecular architecture.

Furthermore, transformations of the methoxyethyl side chain can lead to another set of analogs. For example, cleavage of the ether followed by esterification or etherification of the resulting alcohol would produce a series of compounds with modified side chains. The combination of modifications on both the aromatic ring and the side chain allows for the creation of a vast chemical space for exploration. These novel derivatives can be used to study structure-activity relationships in various biological or material science applications. nih.govnih.gov The synthesis and characterization of such compounds contribute to the fundamental understanding of chemical reactivity and provide a platform for the discovery of new molecules with interesting properties. researchgate.net

Synthesis of Poly-substituted Phenols and Related Structures

The synthesis of poly-substituted phenols from this compound can be envisioned through various electrophilic aromatic substitution reactions. The hydroxyl group is a powerful activating group, directing incoming electrophiles to the positions ortho and para to it. In this specific molecule, the para position is blocked by the 2-methoxyethyl group, and one ortho position is occupied by a chlorine atom. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position (ortho to the hydroxyl group and meta to the methoxyethyl group).

Common electrophilic substitution reactions applicable to phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, chlorination of phenols with reagents like sulfuryl chloride can be highly regioselective, often favoring the para position; however, in cases where the para position is blocked, ortho-chlorination becomes significant. cardiff.ac.uk The presence of the existing ortho-chloro group in the target molecule would likely disfavor further substitution at the adjacent C6 position to some extent due to steric hindrance and electronic repulsion. However, the strong activating effect of the hydroxyl group would still facilitate the reaction.

The synthesis of functionalized phenols often involves cascade reactions. chemistryviews.org For this compound, it could potentially react with various reagents to introduce additional functional groups, leading to the formation of poly-substituted phenols with potential applications in medicinal chemistry and materials science. The derivatization of the phenolic hydroxyl group itself, through etherification or esterification, can also be a preliminary step to control the reactivity of the aromatic ring in subsequent transformations. nih.gov

| Reaction Type | Reagent | Expected Major Product | Reference |

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-6-nitro-4-(2-methoxyethyl)phenol | nih.gov |

| Bromination | Br₂ in AcOH | 2-Bromo-6-chloro-4-(2-methoxyethyl)phenol | cardiff.ac.uk |

| Sulfonation | Fuming H₂SO₄ | 3-Chloro-5-(2-methoxyethyl)-2-hydroxybenzenesulfonic acid | echemi.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Chloro-6-acyl-4-(2-methoxyethyl)phenol | nih.gov |

Note: This table presents hypothetical reaction outcomes based on established principles of electrophilic aromatic substitution on substituted phenols. Specific experimental validation for this compound is not available in the reviewed literature.

Exploration of Annulation and Cyclization Reactions

Annulation and cyclization reactions involving this compound would likely utilize the reactivity of both the phenolic ring and the hydroxyl group to construct new ring systems. For instance, the phenolic oxygen can act as a nucleophile in intramolecular reactions to form heterocyclic structures.

One potential pathway is the synthesis of benzofuran (B130515) derivatives. This could be achieved by first introducing a suitable side chain at the C6 position, followed by an intramolecular cyclization. For example, a Williamson ether synthesis with a molecule containing a leaving group and a latent carbonyl or alkyne functionality could set the stage for a subsequent ring-closing reaction.

Another possibility involves reactions that proceed through quinone methide intermediates. Dehydration of a suitably functionalized ortho-phenol could lead to a reactive intermediate that can participate in cycloaddition reactions. While no specific examples involving this compound are documented, the general reactivity patterns of phenols suggest its potential as a substrate in such transformations.

Mechanistic Studies of Chemical Transformations

The mechanisms of reactions involving this compound are expected to follow well-established pathways for electrophilic aromatic substitution and nucleophilic reactions of phenols.

Transition State Characterization and Energy Profiling

The characterization of transition states and the energy profiling of reactions involving this compound would likely be investigated using computational chemistry methods, such as Density Functional Theory (DFT). researchgate.net Such studies provide insights into the activation energies of different reaction pathways and help to rationalize the observed regioselectivity.

For an electrophilic substitution reaction, the transition state for the formation of the sigma complex would resemble the structure of the intermediate itself, in accordance with the Hammond postulate. The energy of this transition state would be influenced by the electronic and steric effects of the substituents.

The energy profile of the reaction would show two transition states and one intermediate (the sigma complex). The first transition state, leading to the formation of the sigma complex, would have a higher energy and thus be the rate-determining step. The second transition state, for the deprotonation step, would have a much lower activation energy.

Computational studies on similar halophenols have shown that the phenoxyl radical can act as a powerful electron-withdrawing group, lowering the barrier for nucleophilic aromatic substitution. nih.gov While this is a different reaction class, it highlights the complex electronic behavior that can be elucidated through detailed mechanistic and computational analysis.

| Parameter | Description | Influencing Factors for this compound | Reference |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | The strong activating effect of the -OH group is expected to lower the overall Ea for electrophilic substitution. The deactivating -Cl group may slightly increase it compared to phenol. | nih.govresearchgate.net |

| Transition State Geometry | The arrangement of atoms at the highest point of the energy barrier. | For electrophilic attack, the transition state will involve the partial formation of a bond between the electrophile and the aromatic carbon, with the aromatic system being partially disrupted. | nih.gov |

| Intermediate Stability | The relative energy of the sigma complex. | The stability is enhanced by the resonance donation from the -OH and -Cl groups, which delocalizes the positive charge. | nih.gov |

Note: This table provides a qualitative description of the expected mechanistic parameters based on general principles of physical organic chemistry. Quantitative data would require specific experimental or computational studies on this compound.

Computational and Theoretical Studies of 2 Chloro 4 2 Methoxyethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These theoretical methods provide insights into stability, reactivity, and various properties.

Electronic Structure Analysis (e.g., HOMO/LUMO Energies, Charge Distribution)

An electronic structure analysis would be the first step in the computational study of 2-Chloro-4-(2-methoxyethyl)phenol. This involves solving the Schrödinger equation for the molecule to determine the distribution of electrons and the energies of the molecular orbitals.

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For a substituted phenol (B47542) like this, the electron-donating hydroxyl group and the electron-withdrawing chlorine atom would significantly influence these frontier orbitals.

Charge Distribution: Calculating the partial atomic charges on each atom of this compound would reveal the molecule's polarity. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other molecules, including solvents or biological targets.

A representative data table for such an analysis, if data were available, would look like this:

Table 1: Hypothetical Electronic Properties of this compound No public data is available for this table. This is an illustrative example.

| Property | Calculated Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Orbital Theory Applications to Reactivity Predictions

Building on the electronic structure analysis, Molecular Orbital (MO) theory would be applied to predict the reactivity of this compound. By examining the shapes and energies of the molecular orbitals, chemists can predict which parts of the molecule are most likely to be involved in chemical reactions. For instance, sites with a high density of the HOMO are susceptible to electrophilic attack, while sites with a high density of the LUMO are prone to nucleophilic attack. This would be particularly relevant for predicting reactions involving the phenolic ring.

Conformational Analysis and Molecular Dynamics Simulations

These studies focus on the three-dimensional structure of the molecule and how it changes over time, which is critical for understanding its physical properties and interactions.

Investigation of Rotational Barriers and Energetic Landscapes

This compound has several rotatable bonds, particularly in the 2-methoxyethyl side chain. A conformational analysis would involve calculating the energy of the molecule as these bonds are rotated. This process identifies the most stable conformations (lowest energy) and the energy barriers between them. The results would be presented as a potential energy surface, showing the energetic landscape of the molecule.

Table 2: Hypothetical Rotational Barriers for this compound No public data is available for this table. This is an illustrative example.

| Rotatable Bond | Energy Barrier (kJ/mol) |

|---|---|

| Phenol-C1 (Side Chain) | Data not available |

| C1-C2 (Side Chain) | Data not available |

Solvent Effects on Molecular Conformation and Stability

Molecular dynamics (MD) simulations could be used to study how the conformation and stability of this compound are affected by different solvents. nih.gov By simulating the molecule in a box of solvent molecules (like water or an organic solvent), researchers can observe how the solvent influences the preferred shape of the molecule and its dynamic behavior. These simulations provide a more realistic picture of the molecule's properties in a chemical or biological environment.

Spectroscopic Property Predictions and Simulations

Computational methods are also used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecule's structure. epa.gov For this compound, this would typically involve simulating its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra serve as a powerful tool for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

No dedicated theoretical studies predicting the ¹H or ¹³C NMR chemical shifts for this compound have been identified in the public domain.

Predictive studies for a compound like this would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT). Researchers would first optimize the three-dimensional geometry of the molecule. Following optimization, the NMR shielding tensors would be calculated using established methods like the Gauge-Including Atomic Orbital (GIAO) method. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Such a study would likely present the predicted chemical shifts in a tabular format, comparing them with any available experimental data to validate the computational model.

Infrared (IR) Vibrational Frequency Analysis

There are no specific published computational analyses of the infrared (IR) vibrational frequencies for this compound.

A theoretical IR frequency analysis would also be grounded in DFT calculations. After geometric optimization of the molecule, a frequency calculation would be performed. This would yield the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. These modes include stretching, bending, and torsional motions of the chemical bonds. The results are typically presented as a list of vibrational frequencies (in cm⁻¹) and their corresponding IR intensities. A graphical representation of the theoretical IR spectrum would also be generated. Such computational spectra are often compared with experimental Fourier-transform infrared (FTIR) spectra for validation. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectra Calculations

No computational studies on the UV-Vis absorption spectra of this compound were found in the reviewed literature.

The theoretical investigation of a molecule's UV-Vis spectrum is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the electronic excitation energies and oscillator strengths, which correspond to the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands, respectively. The calculations are often performed in various solvents to simulate the effect of the chemical environment on the electronic transitions. A typical study would present a table of the calculated λmax values, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*).

Reaction Mechanism Modeling and Pathway Analysis

A search of the scientific literature did not yield any studies focused on the reaction mechanism modeling or pathway analysis for this compound.

No computational studies have been published that elucidate the reaction intermediates and transition states for reactions involving this compound. Such research would involve mapping the potential energy surface of a given reaction to identify the structures of all transient species.

There are no available data from computational studies on the reaction energetics and activation barriers for this compound. This type of study would calculate the relative energies of reactants, transition states, intermediates, and products to determine the thermodynamic and kinetic feasibility of a reaction pathway.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (excluding biological/toxicological endpoints)

No QSAR or QSPR studies specifically focused on the non-biological or non-toxicological properties of this compound are available in the public literature.

QSAR/QSPR studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their activity or a specific property. dergipark.org.tr For non-biological endpoints, this could include properties like boiling point, solubility, or chromatographic retention times. These studies involve calculating a variety of molecular descriptors (e.g., topological, electronic, steric) and then using statistical methods to develop a predictive model.

Development of Theoretical Descriptors for Chemical Reactivity

The development of theoretical descriptors for a specific compound like this compound would typically involve quantum chemical calculations. These calculations can elucidate the electronic structure, providing insights into regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Key descriptors often include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital are fundamental in predicting chemical reactivity.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution and is crucial for understanding intermolecular interactions.

Atomic Charges: Calculating the partial charges on each atom can help identify reactive sites.

While the methods for determining these descriptors are well-established, their specific values and the resulting reactivity predictions for this compound are not available in the current body of scientific literature.

Predictive Models for Non-Biological Physico-Chemical Properties

Predictive models, often based on QSAR or other statistical methods, are used to estimate various physico-chemical properties without the need for experimental measurement. For a compound like this compound, such models could predict:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Solubility: The extent to which the compound dissolves in a particular solvent.

Boiling and Melting Points: Key physical constants.

The development of these models requires a dataset of related compounds with known properties. While general models for phenols exist, specific predictive equations or validated models for this compound have not been published.

Advanced Analytical Methodologies for Research on 2 Chloro 4 2 Methoxyethyl Phenol

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry is a powerful tool in analytical chemistry, offering the ability to determine the elemental composition of a molecule with high accuracy and to study its structure through controlled fragmentation. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov This precision allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass (isobars).

In mass spectrometry, particularly when coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), molecules are ionized and then fragmented. The pattern of these fragments serves as a molecular fingerprint that can be pieced together to deduce the original structure. The interpretation of these fragmentation spectra is a critical step in structural elucidation. nih.gov

For 2-Chloro-4-(2-methoxyethyl)phenol, the fragmentation pathway under electron ionization (EI) or electrospray ionization (ESI) can be predicted based on established chemical principles. The molecular ion [M]⁺• would be observed, and its fragmentation would likely proceed through several key pathways driven by the functional groups present:

Alpha-Cleavage: A common pathway for ethers is the cleavage of the bond alpha to the oxygen atom. libretexts.org For the methoxyethyl side chain, this could involve the loss of a methyl radical (•CH₃) from the molecular ion to form a stable oxonium ion.

Benzylic Cleavage: The bond between the two carbons of the ethyl group is a benzylic position. Cleavage at this bond is favorable as it leads to the formation of a stable benzyl-type cation or radical. This would result in the loss of a methoxymethyl radical (•CH₂OCH₃).

McLafferty Rearrangement: While less direct for this structure, rearrangement reactions can occur. A McLafferty-type rearrangement is possible if the side chain can fold into a six-membered transition state, leading to the elimination of a neutral molecule like formaldehyde (B43269) (CH₂O). libretexts.org

Loss of Neutral Molecules: The fragmentation can also involve the loss of small, stable neutral molecules, such as water (H₂O) from the phenolic hydroxyl group and the ethyl chain, or the loss of HCl. miamioh.edu

| Predicted Fragment Ion | Plausible Formation Pathway | Significance |

| [M - CH₃]⁺ | Alpha-cleavage at the ether linkage | Indicates the presence of a methoxy (B1213986) group |

| [M - CH₂OCH₃]⁺ | Benzylic cleavage of the ethyl side chain | Confirms the C-C bond of the ethyl group |

| [M - C₂H₄O]⁺ | Cleavage of the entire methoxyethyl side chain | Reveals the core chlorophenol structure |

| [M - Cl]⁺ | Loss of the chlorine radical | Confirms the presence of chlorine |

| [M - HCl]⁺• | Elimination of hydrogen chloride | Common fragmentation for chlorinated aromatics |

This table presents theoretically predicted fragmentation data based on general mass spectrometry principles.

A key feature of mass spectrometry that greatly aids in confirming elemental composition is the analysis of isotopic patterns. Many elements exist naturally as a mixture of isotopes of different masses. Chlorine, for instance, has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).

This natural distribution means that any molecule containing one chlorine atom, such as this compound, will exhibit two distinct peaks in its mass spectrum for the molecular ion and its fragments containing chlorine. These peaks will be separated by two mass units (M and M+2) and their relative intensity will be in a characteristic ratio of approximately 3:1. miamioh.edu Observing this specific isotopic signature provides unambiguous evidence for the presence of a single chlorine atom in the molecule, significantly constraining the possible elemental formulas and adding a high degree of confidence to the structural assignment.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy encompasses a variety of techniques that resolve NMR signals in two or more frequency dimensions. libretexts.org These experiments are indispensable for assembling the complete chemical structure of complex molecules by revealing through-bond and through-space correlations between nuclei (typically ¹H and ¹³C).

For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be used to assign every proton and carbon signal and confirm the substitution pattern on the aromatic ring.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edumnstate.edu A COSY spectrum would show cross-peaks connecting the protons of the -CH₂-CH₂- group in the methoxyethyl side chain, confirming their adjacency. It would also reveal couplings between the protons on the aromatic ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.eduyoutube.com An HSQC spectrum would allow for the unambiguous assignment of the carbon signals for the methoxy group, the two methylene (B1212753) groups in the ethyl chain, and the protonated carbons of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). princeton.eduyoutube.com HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy protons (O-CH₃) to the adjacent methylene carbon (-CH₂-), and from the aromatic protons to neighboring and more distant carbons, confirming the attachment points of the chloro and methoxyethyl substituents.

| Technique | Observed Correlation | Structural Information Deduced |

| COSY | H(a) ↔ H(b) | Proves the -CH₂(a)-CH₂(b)- connectivity in the ethyl chain. |

| COSY | H(aromatic) ↔ H(aromatic) | Establishes which aromatic protons are adjacent to each other. |

| HSQC | H(methoxy) ↔ C(methoxy) | Assigns the methoxy carbon. |

| HSQC | H(a) ↔ C(a); H(b) ↔ C(b) | Assigns the two distinct methylene carbons. |

| HSQC | H(aromatic) ↔ C(aromatic) | Assigns the protonated aromatic carbons. |

| HMBC | H(methoxy) ↔ C(b) | Confirms the O-CH₂ linkage in the methoxyethyl group. |

| HMBC | H(a) ↔ Aromatic Carbons | Connects the ethyl side chain to the benzene (B151609) ring. |

| HMBC | Aromatic Protons ↔ Quaternary Carbons | Helps to place the chloro and hydroxyl substituents by identifying the non-protonated carbons. |

This table illustrates the expected 2D-NMR correlations for the structural assignment of this compound. H(a) and H(b) refer to the protons on the two different methylene groups of the ethyl side chain.

While solution-state NMR provides information on the average structure of a molecule tumbling in a solvent, solid-state NMR (ssNMR) provides detailed information about molecules in their solid, crystalline, or amorphous forms. In the solid state, molecules are in fixed orientations, leading to spectral broadening that is overcome by techniques like magic-angle spinning (MAS).

Solid-state NMR is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. Since the chemical shift of a nucleus in ssNMR is highly sensitive to its local electronic environment, different crystal packing arrangements in polymorphs will result in different sets of NMR signals. Thus, ssNMR can be used to:

Identify and quantify different polymorphic forms in a sample.

Characterize amorphous solid forms.

Study the molecular conformation and packing within a crystal lattice.

Although a powerful technique for solid-form characterization, specific solid-state NMR studies on this compound are not prominently featured in the available scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. libretexts.org The technique involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. libretexts.org Mathematical analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the exact position of each atom can be determined.

A successful crystallographic analysis provides a wealth of information, including:

Definitive molecular connectivity and conformation in the solid state.

Precise bond lengths, bond angles, and torsion angles.

Details of intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate how the molecules pack together in the crystal lattice.

While crystallographic data for the closely related compound (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol has been reported researchgate.net, a specific crystal structure determination for this compound is not found in the surveyed literature. However, the analysis of any crystal form of this compound would yield the type of data presented in the table below.

| Structural Parameter | Type of Information | Example from a Related Structure researchgate.net |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit | a = 16.29 Å, b = 8.47 Å, c = 12.01 Å |

| Bond Lengths | Distance between two bonded atoms | C-Cl, C-O, C-C (aromatic), C-C (aliphatic) |

| Bond Angles | Angle between three connected atoms | O-C-C, C-C-C (ring), Cl-C-C |

| Torsion Angles | Dihedral angle describing molecular conformation | Defines the orientation of the methoxyethyl side chain relative to the phenol (B47542) ring. |

| Intermolecular Interactions | Non-covalent forces holding the crystal together | Hydrogen bonds involving the phenolic -OH, van der Waals forces. |

This table provides an example of the data obtained from an X-ray crystallography experiment, with illustrative values taken from a related structure for context.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for the separation, identification, and purification of chemical compounds.

The molecule this compound is achiral as it does not possess a stereocenter. Therefore, chiral chromatography for the separation of enantiomers is not applicable to this compound.

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for isolating pure research quantities of a target compound from a reaction mixture or a complex sample. rssl.comnih.gov While a specific prep-HPLC method for this compound is not detailed in the available literature, a method for the related compound, 4-(2-methoxyethyl)phenol (B22458), provides a strong basis for method development. This reverse-phase HPLC method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

For the isolation of this compound, a similar approach would be employed. The goal of preparative chromatography is to maximize the throughput while maintaining adequate resolution to separate the target compound from impurities. rssl.com This often involves column overload strategies, where either the concentration or the volume of the injected sample is significantly increased. rssl.com

Table 1: Potential Preparative HPLC Parameters for this compound Purification

| Parameter | Potential Condition | Rationale |

| Stationary Phase | C18, silica-based | Good retention for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To effectively elute the compound and separate impurities. |

| Modifier | 0.1% Formic Acid or Acetic Acid | To improve peak shape and ensure reproducibility. |

| Detection | UV at a suitable wavelength (e.g., 280 nm) | Phenolic compounds typically exhibit strong UV absorbance. |

| Flow Rate | Scaled up from analytical method | To accommodate larger column dimensions. |

| Injection Volume | Maximized for throughput | Dependent on sample solubility and column capacity. |

This table presents a hypothetical set of starting conditions for method development based on established principles of preparative chromatography and data for similar compounds.

In Situ Spectroscopic Methods for Reaction Monitoring and Mechanistic Insights

Understanding the kinetics and mechanism of a chemical reaction is greatly enhanced by monitoring the transformation in real-time.

The synthesis of 4-(2-methoxyethyl)phenol, a precursor to the chlorinated target compound, has been described. researchgate.net However, the application of in-situ spectroscopic methods to monitor the synthesis of this compound has not been specifically reported. In-situ techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) or Attenuated Total Reflectance (ATR)-FTIR are powerful tools for tracking the changes in functional groups during a reaction in real-time. researchgate.net For instance, during the chlorination of 4-(2-methoxyethyl)phenol, one could monitor the disappearance of the C-H bond on the aromatic ring at the position of substitution and the appearance of spectral features associated with the C-Cl bond. This would provide valuable data on reaction kinetics, the formation of intermediates, and potential side products, leading to a more optimized and controlled synthetic process. frontiersin.org

Identification of Short-Lived Intermediates

The study of short-lived intermediates in the chemical transformation of this compound is critical for elucidating its complete degradation pathways and environmental fate. These transient species are, by their nature, difficult to detect and characterize due to their low concentrations and high reactivity. The investigation of such intermediates often requires sophisticated analytical techniques capable of high sensitivity and selectivity. While specific research focusing exclusively on the short-lived intermediates of this compound is not extensively documented, the methodologies employed for its parent compound, the herbicide S-metolachlor, provide a clear framework for such advanced research.

The degradation of chloroacetamide herbicides like S-metolachlor is known to proceed through various pathways, including microbial degradation and photolysis, leading to a number of intermediate products before complete mineralization. scielo.br These processes can involve reactions such as hydroxylation, dehalogenation, and demethylation. psu.edu Given that this compound is a potential metabolite in these pathways, understanding its subsequent transformation and the fleeting compounds formed is of significant interest.

Advanced analytical methodologies are indispensable for the identification and characterization of these transient molecules. The primary technique utilized for the analysis of S-metolachlor and its degradation products is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This method offers the necessary sensitivity and specificity to detect and identify trace levels of intermediates in complex environmental and biological matrices.